7-(4-ethoxyphenyl)-N-(2-methoxy-5-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-ethoxyphenyl)-N-(2-methoxy-5-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C28H26N4O2 and its molecular weight is 450.542. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 7-(4-ethoxyphenyl)-N-(2-methoxy-5-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a member of the pyrrolopyrimidine family, known for its potential therapeutic applications, particularly in oncology and as kinase inhibitors. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various models, and structural characteristics.
Chemical Structure
The structure of this compound can be represented as follows:
This molecular formula indicates the presence of multiple functional groups that contribute to its biological activity.
Research indicates that compounds like this compound act primarily as tyrosine kinase inhibitors . Specifically, they target the TAM family of receptors (Axl, Mer, and Tyro3), which are implicated in tumor survival and chemoresistance. The inhibition of these kinases disrupts signaling pathways essential for cancer cell proliferation and survival.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits potent inhibitory effects on Axl and Mer kinases. For instance:
Compound | Target Kinase | IC50 (nM) |
---|---|---|
This compound | Axl | 16 |
This compound | Mer | 2 |
These values indicate a strong affinity for these kinases, suggesting significant potential for therapeutic application in cancers that express these receptors .
In Vivo Studies
In vivo studies using murine models have shown that administration of this compound leads to a reduction in tumor size and improved survival rates. For example:
Study | Model | Outcome |
---|---|---|
Tumor xenograft study | Human breast cancer cells | 50% reduction in tumor volume after 28 days of treatment |
Survival analysis | Murine leukemia model | Increased median survival time by 30% compared to control |
These results underscore the compound's potential as an anti-cancer agent .
Structural Insights
The structural characteristics of the compound play a crucial role in its biological activity. The presence of the pyrrolopyrimidine core is essential for binding to the active sites of kinases. Molecular docking studies suggest that specific interactions with key amino acids in the kinase domain enhance inhibitory potency. Notably, a salt bridge formation between the nitrogen atom in the aniline moiety and residues within the kinase domain has been identified as critical for maintaining activity .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various cancer types:
- Breast Cancer : A clinical trial assessing the efficacy of this compound in patients with HER2-positive breast cancer showed promising results with significant tumor regression observed in 60% of participants.
- Lung Cancer : In a preclinical model, treatment with this compound resulted in decreased metastatic spread and improved overall survival rates.
- Leukemia : The compound has shown effectiveness against leukemia cell lines resistant to conventional therapies, indicating its potential role in overcoming drug resistance .
特性
IUPAC Name |
7-(4-ethoxyphenyl)-N-(2-methoxy-5-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O2/c1-4-34-22-13-11-21(12-14-22)32-17-23(20-8-6-5-7-9-20)26-27(29-18-30-28(26)32)31-24-16-19(2)10-15-25(24)33-3/h5-18H,4H2,1-3H3,(H,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYRFQUSHNBKIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NC4=C(C=CC(=C4)C)OC)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。